(+)-Isocupressic acid
Description
Significance in Natural Product Chemistry
The significance of Isocupressic acid in natural product chemistry stems from its isolation from various plant sources, particularly conifers, and its notable biological activities. biocrick.comwikipedia.orgchemfaces.comcymitquimica.com As a diterpene, it belongs to a large class of natural products derived from geranylgeranyl pyrophosphate. The study of Isocupressic acid contributes to the understanding of the diverse chemical compounds produced by plants and their potential roles in plant defense, interactions with other organisms, and potential applications. researchgate.netresearchgate.net Its identification in species known to cause adverse effects in livestock, such as ponderosa pine which is associated with reproductive issues in cattle, highlights its importance in toxicological natural product chemistry. biocrick.comcymitquimica.comtandfonline.comsdstate.edu Research into Isocupressic acid also involves exploring its potential pharmacological properties, including reported anti-inflammatory and antimicrobial activities, although further studies are required to confirm and elucidate the mechanisms of these effects. cymitquimica.comnih.gov
Scope of Academic Research on Isocupressic Acid
Academic research on Isocupressic acid spans several key areas, driven by its occurrence in economically important plants and its biological effects. A major focus has been the investigation of its role as an abortifacient in cattle, particularly linked to the ingestion of ponderosa pine needles. biocrick.comwikipedia.orgtandfonline.comsdstate.edu Studies have aimed to understand the mechanism by which Isocupressic acid induces abortion, with research suggesting it may involve the inhibition of steroidogenesis and effects on the angiogenesis of the female reproductive system, potentially decreasing blood flow and causing apoptosis of corpus luteum-derived endothelial cells. biocrick.commedchemexpress.com Research has also explored its impact on progesterone (B1679170) production in bovine luteal cells, indicating it can inhibit both basal and luteinizing hormone (LH)-stimulated progesterone secretion, potentially by blocking LH and cAMP actions. medchemexpress.commdpi.comresearchgate.net
Beyond its abortifacient properties, academic inquiry into Isocupressic acid includes phytochemical analyses of various plant species to identify its presence and concentration. tandfonline.comsciquest.org.nzarizona.eduresearchgate.net This involves chromatographic techniques and spectroscopic methods to isolate and characterize the compound. researchgate.netresearchgate.net Furthermore, research has investigated the metabolism of Isocupressic acid in animals, identifying metabolites such as agathic acid and dihydroagathic acid, which may also contribute to its biological effects. acs.orgacs.orgnih.gov More recent research has also explored other potential biological activities, such as inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction and potential impacts on pathways relevant to neurodegenerative diseases, such as the amyloidogenic APP pathway by reducing BACE1 expression via the GSK3β/NFκB pathway. biocrick.comfrontiersin.org The variation in Isocupressic acid concentrations across different plant locations and within individual trees is also a subject of study. arizona.edu
Detailed research findings on Isocupressic acid's effects on progesterone production in bovine luteal cells have provided insights into a potential mechanism for its abortifacient activity. Studies utilizing cell culture systems have demonstrated a dose-dependent inhibition of progesterone synthesis. medchemexpress.comresearchgate.net
Here is a summary of research findings related to Isocupressic acid's effect on progesterone production in bovine luteal cells:
| Study (Year) | System Used | Isocupressic Acid Concentration Range | Observed Effect on Progesterone Production | Proposed Mechanism |
|---|---|---|---|---|
| Wu et al. (2002) researchgate.net | Frozen-thawed bovine luteal cells | 1 to 1000 ng/ml | Significantly inhibited basal and oLH-stimulated production | May involve a post-cAMP mechanism, blocking LH and cAMP actions |
| Wang et al. (2004) medchemexpress.com | Bovine luteal cells | 1-1000 ng/mL | Inhibits basal and oLH stimulating secretion | Blocking oLH and cAMP actions at the cellular level |
These findings underscore the complexity of Isocupressic acid's biological interactions and highlight the ongoing academic effort to fully elucidate its mechanisms of action and significance in both plant chemistry and animal health.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKMKZYLAAOGH-DOEMEAPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045341 | |
| Record name | (+)-Isocupressic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909-91-7 | |
| Record name | (+)-Isocupressic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocupressic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001909917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isocupressic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocupressic acid, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV5EL78HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Distribution in Biological Systems
Plant Sources and Species Identification
Isocupressic acid has been identified in several genera of coniferous trees. Its presence is of particular note due to its biological activity.
Research has confirmed the presence of isocupressic acid in a variety of coniferous species. The compound is often found in the needles, bark, and cones of these trees. colostate.edu
Within the genus Pinus, Ponderosa pine (Pinus ponderosa) is a well-documented source of isocupressic acid. wikipedia.orgusda.gov This large coniferous tree is widespread throughout the western half of North America. arizona.edu Other pine species reported to contain isocupressic acid include Lodgepole pine (Pinus contorta) and Jeffrey pine (Pinus jeffreyi). colostate.eduwikipedia.org While Monterey pine (Pinus radiata) has been suggested as a potential source, its isocupressic acid content requires further confirmation. colostate.eduwikipedia.org
The genus Juniperus also includes species that produce isocupressic acid. Notably, Common juniper (Juniperus communis), Rocky Mountain juniper (Juniperus scopulorum), Utah juniper (Juniperus osteosperma), and Western juniper (Juniperus occidentalis) have been identified as containing this compound. colostate.edunih.govusu.edu
In the Cupressus genus, Monterey cypress (Cupressus macrocarpa) has been shown to contain isocupressic acid. colostate.edunih.gov Anecdotal evidence from New Zealand suggests a correlation between the ingestion of Cupressus macrocarpa and certain toxic effects in cattle, which is consistent with the known biological activities of isocupressic acid. nih.gov
Table 1: Coniferous Genera and Species Containing Isocupressic Acid
| Genus | Species | Common Name | Reference |
|---|---|---|---|
| Pinus | Pinus ponderosa | Ponderosa Pine | wikipedia.orgusda.gov |
| Pinus | Pinus contorta | Lodgepole Pine | wikipedia.orgnih.gov |
| Pinus | Pinus jeffreyi | Jeffrey Pine | colostate.eduwikipedia.org |
| Juniperus | Juniperus communis | Common Juniper | nih.gov |
| Juniperus | Juniperus scopulorum | Rocky Mountain Juniper | colostate.edu |
| Juniperus | Juniperus osteosperma | Utah Juniper | usu.edu |
| Juniperus | Juniperus occidentalis | Western Juniper | usu.edu |
| Cupressus | Cupressus macrocarpa | Monterey Cypress | colostate.edunih.gov |
Beyond the more common coniferous genera, isocupressic acid has also been identified in the rare and ancient species Wollemia nobilis, commonly known as the Wollemi pine. researchgate.netnih.gov This discovery is significant as it highlights the taxonomic relationships within the Araucariaceae family. researchgate.net Phytochemical analysis of the leaves of W. nobilis has confirmed the presence of both isocupressic acid and its derivative, acetyl-isocupressic acid. researchgate.net
Biospatial and Temporal Variability of Isocupressic Acid Concentration
The concentration of isocupressic acid within a single plant species is not static. It can vary significantly based on geographical location, environmental conditions, the season, and even within different parts of the same plant.
Studies on Pinus ponderosa have demonstrated that the concentration of isocupressic acid can differ between various geographic locations. usda.govarizona.edu For instance, Ponderosa pine needles from Coconino County, Arizona, and Grant County, Oregon, were found to have higher mean concentrations of isocupressic acid compared to those from Albany County, Wyoming, and Dagget County, Utah. arizona.edu These geographical variations may be linked to a range of environmental factors, although the precise relationships are still under investigation. arizona.edu It is hypothesized that stressors such as temperature, precipitation, and soil type could influence the biosynthesis of diterpene acids like isocupressic acid. nih.gov For example, increased stress on cattle due to greater snow depth and lower minimum daily temperatures has been observed to lead to a higher consumption of pine needles, suggesting a potential indirect link between climate and the impact of isocupressic acid. arizona.edu
The concentration of isocupressic acid also exhibits seasonal fluctuations. arizona.edu A study monitoring Ponderosa pine needles over a year revealed that isocupressic acid levels can vary from month to month. arizona.edu This temporal variation suggests that the metabolic processes responsible for producing isocupressic acid are influenced by the plant's phenological state and seasonal climatic changes. mdpi.com
Furthermore, the distribution of isocupressic acid is not uniform within an individual tree. arizona.edu Research has indicated that concentrations can vary between different parts of the same plant. arizona.edu To obtain a representative measure of a tree's isocupressic acid content, it is recommended to collect a composite sample from various locations on the tree. arizona.edu
Table 2: Mean Isocupressic Acid (ICA) Concentration in Pinus ponderosa Needles from Different Locations
| Location | Mean ICA Concentration (% of dry matter) | Reference |
|---|---|---|
| Coconino County, Arizona | Higher than WY and UT | arizona.edu |
| Grant County, Oregon | Higher than WY and UT | arizona.edu |
| Albany County, Wyoming | Lower than AZ and OR | arizona.edu |
| Dagget County, Utah | Lower than AZ and OR | arizona.edu |
Biosynthesis and Structural Elucidation
Diterpenoid Classification and Labdane (B1241275) Skeleton
Isocupressic acid belongs to a large and diverse class of natural products known as diterpenoids. nih.gov These compounds are characterized by a 20-carbon skeleton, biogenetically derived from four isoprene (B109036) units. cjnmcpu.com More specifically, isocupressic acid is classified as a labdane-related diterpenoid (LRD). nih.govcjnmcpu.comresearchgate.net The defining feature of this group is the presence of a bicyclic core structure known as the labdane skeleton. cjnmcpu.comcjnmcpu.comwikipedia.org
The labdane framework is the foundation for over 5,000 distinct natural products. acs.org This fundamental structure can be further modified through various enzymatic reactions to create more complex ring systems, such as those found in abietane, pimarane, and kaurane (B74193) diterpenoids. cjnmcpu.comresearchgate.net Isocupressic acid itself retains the core bicyclic labdane structure. nih.govresearchgate.net Labdane-type diterpenes are particularly characteristic of certain plant families, including Pinaceae. researchgate.net
Proposed Biosynthetic Pathways of Isocupressic Acid
The biosynthesis of labdane-related diterpenoids like isocupressic acid is a multi-step enzymatic process that begins with simple five-carbon precursors.
The universal precursor for all diterpenoids is (E,E,E)-geranylgeranyl pyrophosphate (GGPP). cjnmcpu.comcjnmcpu.com The assembly of GGPP occurs through the condensation of three molecules of isopentenyl pyrophosphate (IPP) with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP). cjnmcpu.comresearchgate.net These initial five-carbon building blocks are synthesized in plants via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. cjnmcpu.comresearchgate.net
Once GGPP is formed, its conversion into the labdane skeleton is typically catalyzed by a sequence of two classes of enzymes called diterpene synthases (diTPSs). researchgate.net
Class II diTPS: This enzyme, often a copalyl pyrophosphate synthase (CPS), initiates the process by catalyzing the protonation-initiated cyclization of the linear GGPP molecule to form a bicyclic intermediate, labdadienyl/copalyl diphosphate (B83284) (CPP). researchgate.netacs.org
Class I diTPS: The CPP intermediate is then acted upon by a Class I diTPS, which facilitates the removal of the diphosphate group and can catalyze further cyclization or rearrangement reactions to produce the final diterpene hydrocarbon skeleton. researchgate.netacs.org
Following the formation of the basic carbon skeleton, further modifications are introduced by other enzymes, most notably cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are responsible for introducing hydroxyl groups and other functionalities, which ultimately lead to the formation of isocupressic acid (15-hydroxylabda-8(17),13-dien-19-oic acid). nih.gov
The biosynthesis of isocupressic acid is under tight genetic control. The expression of the genes encoding the necessary biosynthetic enzymes, such as diterpene synthases and CYPs, is highly regulated. While specific regulatory factors for isocupressic acid are not fully elucidated, general principles from isoprenoid biosynthesis in plants can be applied.
Chemical Synthesis and Analog Development
The complex structure of isocupressic acid presents a significant challenge for chemists. Research in this area has focused on both the total synthesis of the molecule and the creation of derivatives from the natural product.
The total synthesis of complex natural products is a field of organic chemistry dedicated to constructing these molecules from simple, commercially available starting materials. epfl.ch Such endeavors are crucial for confirming the structure of a natural product and for providing access to larger quantities for biological study. While numerous architecturally complex molecules have been successfully synthesized, specific, detailed strategies for the total synthesis of isocupressic acid are not extensively documented in the reviewed literature. However, isocupressic acid has been utilized as a starting material for the synthetic preparation of its various metabolites, such as tetrahydroagathic acid, for diagnostic and research purposes. nih.govusda.gov
Semisynthesis is a strategy where a natural product is isolated and then chemically modified to create new compounds, or analogs. biorxiv.org This approach has been applied to isocupressic acid to generate derivatives for scientific investigation.
Acetyl- and succinyl-isocupressic acids have been prepared through the chemical derivatization of isocupressic acid that was first isolated from Ponderosa pine (Pinus ponderosa). acs.orgusda.gov These specific derivatives were synthesized to study their biological activities. acs.org Interestingly, studies have shown that when these ester derivatives are incubated in bovine ruminal fluid, they are hydrolyzed, breaking down to release the parent compound, isocupressic acid. acs.org This conversion suggests that the biological effects of these derivatives may be attributable to the in vivo production of isocupressic acid. acs.org
Structural Modifications and Novel Analog Generation
The labdane diterpene scaffold of isocupressic acid presents a versatile platform for structural modifications aimed at generating novel analogs. These modifications can arise from natural metabolic pathways, targeted chemical synthesis, or biosynthetic engineering. Such alterations are crucial for investigating the structure-activity relationships of isocupressic acid and for developing new molecules with potentially unique properties.
Metabolic Transformation and Synthesis of Analogs
Following ingestion by cattle, isocupressic acid is rapidly metabolized into several derivatives. usda.govusda.govusda.gov These naturally occurring analogs are the result of biochemical modifications, primarily occurring in the rumen and liver. nih.gov Key metabolites include agathic acid, dihydroagathic acid, and tetrahydroagathic acid. usda.govnih.gov
The generation of these metabolites involves specific structural changes:
Agathic Acid: In liver homogenates, isocupressic acid is oxidized to form agathic acid. nih.gov
Dihydroagathic Acid: This metabolite is a major product of oral administration and is formed through processes in the rumen. nih.gov
Tetrahydroagathic Acid: Further metabolic processes lead to the formation of tetrahydroagathic acid, which is considered a stable and persistent biomarker for diagnosing pine needle-induced abortions. usda.govnih.gov
To facilitate further research into the biological mechanisms of these compounds, chemical procedures for their synthesis have been developed. For instance, tetrahydroagathic acid has been synthetically prepared from isocupressic acid through a two-step oxidation process, followed by the hydrogenation of double bonds at positions C8 and C13. usda.govnih.gov The synthesis of these metabolites provides essential standards for their detection and quantification in biological samples. usda.govnih.gov
| Metabolite Name | Precursor | Type of Modification | Key Structural Change |
| Agathic Acid | Isocupressic Acid | Oxidation | Conversion of a primary alcohol to a carboxylic acid |
| Dihydroagathic Acid | Isocupressic Acid / Agathic Acid | Reduction / Hydrogenation | Saturation of a carbon-carbon double bond |
| Tetrahydroagathic Acid | Isocupressic Acid / Dihydroagathic Acid | Oxidation & Hydrogenation | Oxidation of alcohol and saturation of double bonds |
This table summarizes the primary metabolites of isocupressic acid and the key chemical transformations involved in their formation.
Naturally Occurring and Biosynthetic Analogs
Beyond metabolic conversion in animals, structural variants of isocupressic acid exist in nature. In ponderosa pine needles, naturally occurring esters such as acetylisocupressic acid and succinylisocupressic acid have been identified. usda.gov These compounds represent another class of natural analogs where the C-15 hydroxyl group of isocupressic acid is modified.
Furthermore, advances in biotechnology have opened new avenues for creating novel labdane diterpene analogs through biosynthetic approaches. The use of microbial hosts like Saccharomyces cerevisiae (yeast) allows for the reconstruction of diterpene biosynthetic pathways. nih.gov By combining different enzymes, such as diterpene synthases and cytochrome P450s, it is possible to generate a diverse array of labdane-type scaffolds. nih.govnih.gov These enzymes can introduce various structural modifications, including hydroxylation and carbonylation, onto the basic diterpene skeleton, leading to a wide range of new compounds not easily accessible through traditional chemical synthesis. researchgate.netresearchgate.net This modular platform enables the exploration of the chemical diversity of labdane diterpenes and the production of novel analogs. nih.gov
| Starting Compound Class | Modification Strategy | Key Reactions | Resulting Analog Type |
| Labdane Diterpenes | Natural Esterification | Acetylation, Succinylation | Ester derivatives (e.g., Acetylisocupressic acid) |
| Labdane Scaffolds | Biosynthetic Engineering | Hydroxylation, Carbonylation | Hydroxylated and carbonylated diterpenes |
This table provides examples of strategies used to generate novel analogs from isocupressic acid and related labdane diterpenes.
Metabolism and Biotransformation
In Vivo Metabolic Pathways in Organisms
The in vivo metabolism of isocupressic acid is a multifaceted process that varies depending on the organism. In mammals, particularly ruminants, the initial and most significant transformation occurs in the rumen, followed by hepatic metabolism. In contrast, various microorganisms can directly transform isocupressic acid into a range of oxygenated derivatives.
In ruminants such as cattle, isocupressic acid undergoes extensive biotransformation, primarily initiated by the microbial population of the rumen. This is followed by further metabolism in the liver. The metabolites formed are structurally distinct from the parent compound and have their own biological implications.
Upon oral ingestion by cattle, isocupressic acid is rapidly metabolized into several key derivatives. The primary metabolites identified in both in vitro and in vivo studies are agathic acid, dihydroagathic acid, and tetrahydroagathic acid. usda.govresearchgate.net Studies have shown that after oral administration, isocupressic acid itself is often not detectable in the serum, while its metabolites are readily found. researchgate.net
The metabolic cascade generally proceeds as follows:
Agathic acid is formed through the oxidation of the primary alcohol group at C-15 of isocupressic acid to a carboxylic acid.
Dihydroagathic acid is subsequently formed by the reduction of the double bond at C-13 of agathic acid.
Tetrahydroagathic acid is a further reduced metabolite. usda.govusda.gov This metabolite, in particular, has been noted to persist in the serum for a longer duration than other metabolites, making it a potential biomarker for diagnosing pine needle-induced abortions. usda.gov
The following table summarizes the primary mammalian metabolites of isocupressic acid:
| Metabolite | Metabolic Transformation | Significance |
|---|---|---|
| Agathic Acid | Oxidation of the C-15 alcohol | A primary metabolite found in serum. researchgate.net |
| Dihydroagathic Acid | Reduction of the C-13 double bond of agathic acid | A major metabolite following oral administration. |
| Tetrahydroagathic Acid | Further reduction of agathic acid | Persists in serum, potential diagnostic marker. usda.gov |
The microbial ecosystem within the rumen plays a crucial role in the initial biotransformation of isocupressic acid. The diverse population of bacteria, protozoa, and fungi in the rumen are responsible for the conversion of isocupressic acid into its primary metabolites. nih.govusda.gov In vitro studies using rumen inoculum have demonstrated the transformation of isocupressic acid into agathic acid and dihydroagathic acid. The metabolic activity of the rumen microflora is a key determinant of the toxicokinetics of isocupressic acid and its derivatives in cattle.
An interesting aspect of isocupressic acid metabolism is the effect of biological conditioning. Cattle that are "conditioned" to ponderosa pine needles, meaning they have been exposed to them over a period, metabolize the labdane (B1241275) resin acids, including isocupressic acid, more rapidly than naive cattle. researchgate.netnih.gov This adaptation is attributed to a shift in the rumen microbial composition. nih.govusda.gov The conditioned rumen microflora appears to be more efficient at metabolizing these compounds, which can lead to lower circulating levels of the toxic metabolites. researchgate.net This enhanced metabolic rate in conditioned animals is a physiological adaptation that may reduce the risk of toxicity. researchgate.netusda.gov This shift in the rumen microbiome generally lasts for less than a week after exposure to pine needles ceases. nih.govusda.gov
Beyond the rumen, various microorganisms have been shown to transform isocupressic acid into a range of oxygenated metabolites. These transformations are of interest for producing novel compounds and for understanding the broader environmental fate of such diterpenes. Studies have utilized different microbial cultures to investigate these biotransformation pathways. nih.gov
For instance:
Nocardia aurantia has been found to catalyze the cleavage of the 13,14-double bond of isocupressic acid, resulting in a nor-labdane metabolite. nih.gov
Cunninghamella elegans produces hydroxylated derivatives, including 7β-hydroxyisocupressic acid and labda-7,13(E)-diene-6β,15, 17-triol-19-oic acid. nih.gov
Mucor mucedo yields 2α-hydroxyisocupressic acid and labda-8(17),14-diene-2α, 13-diol-19-oic acid. nih.gov
The following table details the microbial transformation of isocupressic acid by specific microorganisms:
| Microorganism | Metabolite(s) Produced | Type of Transformation |
|---|---|---|
| Nocardia aurantia | Nor-labdane metabolite | Cleavage of the 13,14-double bond |
| Cunninghamella elegans | 7β-hydroxyisocupressic acid, labda-7,13(E)-diene-6β,15, 17-triol-19-oic acid | Hydroxylation |
| Mucor mucedo | 2α-hydroxyisocupressic acid, labda-8(17),14-diene-2α, 13-diol-19-oic acid | Hydroxylation |
Mammalian Metabolism (e.g., Ruminant Biotransformation)
Enzyme Systems Involved in Biotransformation
The biotransformation of isocupressic acid, like many other xenobiotics, is catalyzed by a variety of enzyme systems. While the specific enzymes responsible for every metabolic step of isocupressic acid have not all been definitively identified, the nature of the metabolic reactions provides strong indications of the enzyme classes involved.
The initial oxidation of isocupressic acid to agathic acid in the liver is a phase I metabolic reaction. Such oxidations are commonly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes . nih.govmdpi.com These heme-containing monooxygenases are central to the metabolism of a vast array of foreign compounds. nih.gov In the context of isocupressic acid, hepatic CYP enzymes are the likely catalysts for the oxidation of the C-15 alcohol to a carboxylic acid.
In the rumen, the diverse microbial population possesses a wide array of enzymes capable of metabolizing plant secondary metabolites. The reduction of the double bond in the formation of dihydroagathic acid is likely carried out by microbial reductases . The various hydroxylations observed in the microbial transformation studies are catalyzed by oxygenases , which can be either monooxygenases or dioxygenases. nih.gov These enzymes are capable of introducing hydroxyl groups at various positions on the isocupressic acid skeleton, leading to the diversity of metabolites observed. nih.gov For example, one study noted that isocupressic acid can inhibit the transcription of the cytochrome P450 cholesterol side-chain cleavage (P450scc) enzyme, indicating an interaction with this enzyme system, though this is an effect of the compound on the enzyme rather than the metabolism of the compound by the enzyme. nih.gov
Excretion and Elimination Profiles of Isocupressic Acid and Metabolites
The elimination of isocupressic acid from the body is a process dictated by its extensive metabolism. Once ingested by cattle, isocupressic acid is rapidly biotransformed into several metabolites, which are then subject to excretion. usda.govusda.gov The elimination of these compounds, like other foreign substances (xenobiotics), generally depends on their conversion to more water-soluble forms that can be excreted through the primary routes of renal (urine) and biliary (feces) elimination. nih.govnih.gov
Research into the excretion of isocupressic acid has focused on identifying its various metabolites in biological fluids, revealing that the elimination profile is significantly influenced by the route of administration. nih.gov
Detailed Research Findings
Studies have shown distinct differences in the major metabolites detected in cattle following either oral or intravenous administration of isocupressic acid. After oral administration, dihydroagathic acid emerges as the principal metabolite, accompanied by lesser amounts of agathic acid, imbricatoloic acid, and a metabolite tentatively identified as tetrahydroagathic acid. nih.gov In contrast, when isocupressic acid is administered via intravenous infusion, agathic acid is the predominant metabolite found, with only minor quantities of dihydroagathic acid detected. nih.gov
This difference in metabolite profiles is highlighted in the table below.
Table 1: Major Metabolites of Isocupressic Acid Detected in Cattle Based on Administration Route
| Administration Route | Major Metabolite(s) | Minor Metabolite(s) |
|---|---|---|
| Oral | Dihydroagathic acid | Agathic acid, Imbricatoloic acid, Tetrahydroagathic acid |
| Intravenous | Agathic acid | Dihydroagathic acid |
Further research involving cattle that have ingested Ponderosa pine needles, a natural source of isocupressic acid, corroborates the rapid and thorough metabolism of the parent compound. acs.orgwikipedia.orgsdstate.edu In these cases, isocupressic acid itself is often not detected in the bloodstream. acs.orgnih.gov Instead, its metabolites are the primary compounds identified. One study found that plasma from cows fed Ponderosa pine needles contained (13R,S)-dihydroagathic acid, but neither isocupressic acid nor agathic acid were detected. acs.orgnih.gov
Of particular note is the metabolite tetrahydroagathic acid, which has been observed to persist in the serum for a longer duration than other metabolites. usda.gov This characteristic makes it a potential diagnostic marker for pine needle-induced abortions. usda.govnih.gov In one investigation, tetrahydroagathic acid was the only metabolite of isocupressic acid found in the serum of five cows that had aborted several days after reportedly consuming pine needles. usda.gov
The development of sensitive diagnostic tools, such as enzyme-linked immunosorbent assays (ELISA), has been instrumental in studying the toxicokinetics of these compounds. One such assay was utilized to track the absorption and elimination profile of isocupressic acid metabolites in both the blood and urine of a cow after it was orally dosed with common juniper, another plant containing isocupressic acid. usda.gov
The table below summarizes key findings from various studies on the detection of isocupressic acid and its metabolites.
Table 2: Summary of Research Findings on Isocupressic Acid and Metabolite Detection
| Biological Sample | Condition / Administration | Compounds Detected | Key Finding |
|---|---|---|---|
| Bovine Serum | Oral administration of Isocupressic Acid | Dihydroagathic acid (major), Agathic acid (minor), Imbricatoloic acid (minor), Tetrahydroagathic acid (minor) | The primary metabolite after oral intake is dihydroagathic acid. nih.gov |
| Bovine Serum | Intravenous infusion of Isocupressic Acid | Agathic acid (major), Dihydroagathic acid (minor) | The primary metabolite after intravenous administration is agathic acid. nih.gov |
| Bovine Plasma | Fed Ponderosa pine needles | (13R,S)-dihydroagathic acid | The parent compound, isocupressic acid, was not detected, indicating rapid metabolism. acs.orgnih.gov |
| Bovine Serum | Post-abortion (suspected pine needle ingestion) | Tetrahydroagathic acid | Tetrahydroagathic acid was the only metabolite detected days after exposure and may serve as a long-term diagnostic marker. usda.govnih.gov |
| Bovine Blood and Urine | Oral dosage with common juniper | Isocupressic acid metabolites | An ELISA was successfully used to monitor the elimination profile of metabolites. usda.gov |
Biological Activities and Molecular Mechanisms
Reproductive System Interactions (Excluding Clinical Human Trials)
Isocupressic acid (IA) has been identified as a primary abortifacient compound found in the needles of trees such as the Ponderosa pine (Pinus ponderosa) nih.govworldscientific.comresearchgate.net. Its effects on the reproductive system are primarily linked to its ability to disrupt the hormonal and vascular processes necessary for maintaining pregnancy. nih.govnih.gov.
A critical mechanism of isocupressic acid is its significant inhibition of progesterone (B1679170) synthesis. nih.govworldscientific.comresearchgate.net. Progesterone, produced by the corpus luteum, is essential for the maintenance of pregnancy, and any disruption in its production can lead to pregnancy loss. nih.govnih.gov.
Research utilizing cultured bovine luteal cells has demonstrated that isocupressic acid directly blocks progesterone production. nih.govworldscientific.comresearchgate.net. Studies show that various doses of isocupressic acid significantly inhibit progesterone secretion from these cells under both basal conditions and when stimulated by luteinizing hormone (LH). nih.govresearchgate.net. This suggests that isocupressic acid can induce abortion, at least in part, by directly impairing the function of the corpus luteum. nih.govworldscientific.comresearchgate.net. The inhibition of luteal function is a key aspect of its abortifacient activity. researchgate.netresearchgate.net.
Table 1: Effect of Isocupressic Acid on Progesterone Production in Bovine Luteal Cells This table is interactive. You can sort and filter the data.
| Condition | Isocupressic Acid (IA) Concentration | Outcome | Reference |
| Basal | 1 to 1000 ng/ml | Significant inhibition of progesterone production | nih.gov, researchgate.net |
| oLH Stimulated | 1 to 1000 ng/ml | Significant inhibition of progesterone production | nih.gov, researchgate.net |
| cAMP Stimulated | 1 to 1000 ng/ml | Significant inhibition of progesterone production | nih.gov, researchgate.net, worldscientific.com |
The synthesis of steroid hormones, including progesterone, is heavily regulated by the cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA) signaling pathway. nih.govresearchgate.net. Luteinizing hormone stimulates this pathway, leading to the expression of key steroidogenic genes. nih.govfrontiersin.org. Isocupressic acid has been shown to attenuate this critical signaling cascade. nih.gov.
Research indicates that isocupressic acid's inhibitory action occurs at a post-cAMP level. nih.govworldscientific.comresearchgate.net. It reduces the phosphorylation of PKA, which in turn suppresses the downstream signaling required for steroidogenesis. nih.gov. By disrupting the cAMP-PKA pathway, isocupressic acid effectively blocks the cellular signals that promote the synthesis of progesterone in luteal cells. nih.gov.
The production of progesterone from cholesterol involves several crucial enzymes and regulatory proteins. nih.govjpp.krakow.pl. The key players include the Steroidogenic Acute Regulatory Protein (StAR), which transports cholesterol into the mitochondria; Cytochrome P450 Cholesterol Side-Chain Cleavage (P450scc), which converts cholesterol to pregnenolone (B344588); and 3β-Hydroxysteroid Dehydrogenase (3β-HSD), which converts pregnenolone to progesterone. nih.govjpp.krakow.pluni.lu.
Isocupressic acid exerts its inhibitory effects by targeting the expression of these vital components. nih.gov. Studies have shown that while it does not directly alter the enzymatic activity of P450scc or 3β-HSD, it significantly inhibits the transcription of P450scc and the translation of both StAR and P450scc proteins. nih.gov. This suppression is a direct consequence of the attenuated cAMP-PKA signaling. nih.gov. By preventing the synthesis of these essential proteins, isocupressic acid effectively halts the steroidogenic pathway, leading to a sharp decline in progesterone production. nih.gov.
Table 2: Molecular Effects of Isocupressic Acid on Steroidogenic Gene Expression This table is interactive. You can sort and filter the data.
| Gene/Protein | Effect of IA on mRNA Expression | Effect of IA on Protein Expression (Translation) | Effect of IA on Enzyme Activity | Reference |
| StAR | No significant change mentioned | Inhibits translation | Not applicable | nih.gov |
| P450scc | Inhibits transcription | Inhibits translation | No effect | nih.gov |
| 3β-HSD | No significant change mentioned | No significant change mentioned | No effect | nih.gov |
Beyond its direct effects on hormone production, isocupressic acid is also thought to interfere with the vascular systems that support pregnancy. nih.gov.
Ingestion of ponderosa pine needles, the primary source of isocupressic acid, has been associated with a decrease in uterine blood flow in pregnant cows. researchgate.net. It is hypothesized that isocupressic acid disrupts uterine vascular flow, which leads to reduced placental perfusion. nih.gov. This vascular disruption may result from the compound's effect on progesterone secretion, which in turn can affect the angiogenesis (new blood vessel formation) within the female reproductive system. researchgate.net. However, studies suggest that isocupressic acid does not appear to act directly on the smooth muscle of the uterine artery. nih.gov. The precise mechanism of its vasoactive effects remains an area of ongoing investigation. nih.gov.
Angiogenesis and Vascular Function Modulation (Excluding Human Trials)
Corpus Luteum Endothelial Cell Apoptosis
Isocupressic acid has been identified as an agent that disrupts luteal function. Studies using a frozen-thawed bovine luteal cell culture system have demonstrated that isocupressic acid significantly inhibits progesterone production in both basal and ovine luteinizing hormone-stimulated conditions nih.gov. This inhibition of progesterone, a hormone crucial for maintaining pregnancy, is a key part of the compound's abortifacient mechanism nih.gov. The action of isocupressic acid appears to involve a post-cyclic adenosine monophosphate (cAMP) pathway, as it also inhibits progesterone production stimulated by 8-bromo-cAMP nih.gov.
The corpus luteum is a complex transient endocrine gland composed of steroid-producing cells and vascular endothelial cells. The regression of the corpus luteum, or luteolysis, involves the programmed cell death (apoptosis) of these cell populations imrpress.comnih.gov. Luteal endothelial cells are often the first to undergo apoptosis during this process imrpress.com. Various signaling molecules, such as tumor necrosis factor-alpha (TNF-alpha), can induce apoptosis in these cells, which is a critical step in the structural regression of the corpus luteum imrpress.com. While isocupressic acid directly affects the steroidogenic function of luteal cells, the available scientific literature does not establish a direct causal link between isocupressic acid and the induction of apoptosis specifically in corpus luteum endothelial cells. The compound's primary demonstrated effect is on the functional aspect of luteal cells—progesterone synthesis—rather than directly inducing endothelial cell death nih.gov.
Non-Inhibition of Oocyte Maturation and Preimplantation Embryo Development
Contrary to its effects on the established corpus luteum, isocupressic acid does not appear to be detrimental to the earliest stages of reproduction, including oocyte maturation and the development of the preimplantation embryo. Research investigating the effects of isocupressic acid on bovine oocyte in vitro maturation (IVM) and in vitro culture (IVC) found no adverse impacts.
A study using a complete randomized block experimental design showed that the addition of isocupressic acid to the maturation or culture media at concentrations of 1.3 µg/ml and 2.6 µg/ml did not inhibit oocyte maturation or negatively affect preimplantation embryo development. In fact, the results indicated that isocupressic acid might enhance bovine preimplantation embryo development in vitro in a dose-dependent manner. Furthermore, blastocysts cultured in media containing 2.6 µg/ml of isocupressic acid were successfully transferred to recipient heifers, resulting in normal pregnancies and births. These findings suggest that at the concentrations tested, isocupressic acid does not compromise oocyte viability or the developmental competence of the resulting embryo.
Table 1: Effect of Isocupressic Acid on Bovine Preimplantation Embryo Development
| Treatment Group | Isocupressic Acid Concentration (µg/ml) | Outcome on Oocyte Maturation | Outcome on Preimplantation Embryo Development |
| TRT1 (Control) | 0 | No Inhibition | Baseline Development |
| TRT2 | 1.3 | No Inhibition | No Adverse Effects |
| TRT3 | 2.6 | No Inhibition | Enhanced Development |
This table is based on data from a study on the effects of isocupressic acid on bovine oocyte maturation and preimplantation embryo development.
Antiviral Properties and Mechanisms
Inhibition of Viral Antigen Induction (e.g., Epstein-Barr Virus Early Antigen (EBV-EA))
While a wide range of natural products have been investigated for their ability to inhibit the Epstein-Barr virus (EBV) lytic cycle, specific research on the effect of isocupressic acid on the induction of EBV Early Antigen (EBV-EA) is not available in the current scientific literature. Numerous compounds, including other diterpenoids, flavonoids, and non-steroidal anti-inflammatory drugs, have been shown to inhibit TPA-induced EBV-EA activation in Raji cells mdpi.comnih.gov. For example, Ferruginol, another natural diterpenoid, has been identified as an inhibitor of EBV-EA activation medchemexpress.com. However, direct studies confirming a similar activity for isocupressic acid have not been reported.
Structure-Activity Relationships for Antiviral Effects
The structure-activity relationships for the antiviral effects of isocupressic acid are not well defined due to a lack of specific antiviral data for this compound. In the broader class of labdane (B1241275) diterpenoids, antiviral activity has been reported. For instance, a study on labdane diterpenoids isolated from the fruits of Forsythia suspensa demonstrated antiviral activities against influenza A (H1N1) virus and respiratory syncytial virus (RSV) nih.govnih.gov. However, a review of the biological activity of labdane diterpenes noted that while some compounds like mycaperoxides A and B showed antiviral activity against vesicular stomatitis and herpes simplex type-1 virus, isocupressic acid itself was found to be inactive in antibacterial assays, with its antiviral status not specified thieme-connect.com. Without confirmed antiviral activity and studies on related analogues, no definitive structure-activity relationship for isocupressic acid can be established.
Phytotoxic and Allelopathic Effects
Allelochemical Roles in Plant-Plant Interactions
Allelopathy involves the production of chemical compounds by a plant that influence the growth and development of neighboring plants. Isocupressic acid has been identified as a key phytotoxic agent, suggesting its role as an allelochemical. researchgate.net
In a metabolite screening of Pinus pinea needles, (+)-isocupressic acid was highlighted as a significant phytotoxin. researchgate.net Laboratory bioassays demonstrated its inhibitory effects on the germination and growth of other plant species. Specifically, isocupressic acid was shown to inhibit the germination, root growth, and shoot growth of the weeds Portulaca oleracea (common purslane) and Plantago lanceolata (ribwort plantain). researchgate.net This activity underscores its potential to act as a natural herbicide, mediating the competitive interactions between the source plant and surrounding vegetation. researchgate.net Allelochemicals can influence plant development by modifying the competition for resources. researchgate.net
Neurological System Modulation (Excluding Human Trials)
Recent in vitro research has explored the effects of isocupressic acid on molecular pathways associated with Alzheimer's disease. These studies, conducted on cell models, indicate that isocupressic acid can influence the generation and aggregation of amyloid-beta (Aβ) peptides, key events in the pathology of Alzheimer's.
The aggregation of Aβ peptides in the brain is a primary hallmark of Alzheimer's disease. Isocupressic acid has been shown to suppress the generation of Aβ. This effect is linked to its ability to downregulate the expression of Beta-Secretase 1 (BACE1), an enzyme crucial for the production of Aβ peptides from the amyloid precursor protein (APP).
BACE1 is a primary therapeutic target for reducing Aβ production in Alzheimer's disease research. Studies have demonstrated that isocupressic acid can reduce BACE1 activity. This inhibitory action directly contributes to the decreased generation of Aβ peptides in cellular models. The mechanism for this reduction in activity is not through direct binding to the active site but rather through the modulation of signaling pathways that control the expression of the BACE1 gene.
The mechanism by which isocupressic acid downregulates BACE1 expression and subsequent Aβ production has been linked to the GSK3β/NF-κB signaling pathway. Research using HEK293sw cells, which are engineered to overproduce a component of Aβ, showed that isocupressic acid at concentrations of 8 µM and 16 µM significantly inhibited the activity of GSK-3β and the expression of NF-κB. These findings suggest that isocupressic acid suppresses BACE1 expression by inhibiting the GSK3β/NF-κB pathway.
Table 1: Effects of Isocupressic Acid on Neurological System Pathways (In Vitro)
| Molecular Target/Pathway | Observed Effect | Mechanism | Effective Concentrations (in HEK293sw cells) |
|---|---|---|---|
| Aβ-Peptide Generation | Suppressed | Downregulation of BACE1 expression. | Not specified directly for Aβ, linked to BACE1 inhibition. |
| Beta-Secretase 1 (BACE1) | Activity reduced | Modulation of the GSK3β/NF-κB signaling pathway. | Not specified directly for BACE1, linked to pathway inhibition. |
| GSK3β/NF-κB Pathway | Inhibited | Decreased GSK-3β activity and NF-κB expression. | 8 µM and 16 µM |
Other Potential Biological Activities (Mechanistic Studies)
The most extensively studied biological activity of isocupressic acid is its role as an abortifacient in cattle. This compound is the primary toxin responsible for abortions in pregnant cattle that consume the needles of plants like the Ponderosa pine (Pinus ponderosa), Monterey cypress (Cupressus macrocarpa), and common juniper (Juniperus communis). usda.govcolostate.edusdstate.edunih.gov Mechanistic studies have identified two primary pathways through which this occurs.
One established mechanism is the reduction of uterine blood flow. sdstate.edu Isocupressic acid causes marked vasoconstriction in the uterine arteries, which limits blood supply to the uterus and placenta. colostate.edusdstate.edu This ischemic event ultimately leads to fetal distress and death, followed by abortion. colostate.edu
A second, complementary mechanism involves direct interference with the endocrine functions necessary to maintain pregnancy. In vitro studies using bovine luteal cells have shown that isocupressic acid inhibits the production of progesterone. researchgate.net This effect is achieved by blocking the actions of ovine luteinizing hormone (oLH) and cyclic AMP (cAMP) at the cellular level. researchgate.net By disrupting progesterone synthesis, which is essential for maintaining the uterine lining and pregnancy, isocupressic acid contributes to the termination of gestation. researchgate.net
Ecological Roles and Plant Defense Mechanisms
Role in Herbivore Deterrence
The most well-documented ecological role of isocupressic acid is its potent ability to deter large herbivores. This is achieved through a highly effective and targeted chemical defense strategy that has significant physiological effects on grazing animals.
Plants have evolved a variety of chemical defenses, which can be either constitutive (always present) or induced (produced in response to an attack). Isocupressic acid is a prime example of a constitutive chemical defense in conifers such as the Ponderosa pine (Pinus ponderosa), lodgepole pine (Pinus contorta), and Monterey cypress (Cupressus macrocarpa). wikipedia.orgnih.gov
The primary defense strategy involving isocupressic acid is its function as a powerful abortifacient in cattle. wikipedia.org When pregnant cattle consume pine needles containing this compound, it can lead to abortion, particularly during the last trimester. sdstate.edu This adverse reproductive outcome serves as a strong deterrent, conditioning the animals to avoid consuming these plants. The mechanism of action is believed to involve a reduction in uterine blood flow, which causes fetal stress and initiates premature parturition. arizona.edu
Table 1: Key Compounds in Isocupressic Acid-Based Plant Defense
| Compound Name | Chemical Class | Role in Plant Defense |
|---|---|---|
| Isocupressic acid | Labdane (B1241275) Diterpene Acid | Primary abortifacient compound in certain conifer species. sdstate.edunih.gov |
| Agathic acid | Labdane Diterpene Acid | A primary metabolite of isocupressic acid found in the serum of affected animals. usda.gov |
| Dihydroagathic acid | Labdane Diterpene Acid | A metabolite of isocupressic acid. usda.gov |
| Tetrahydroagathic acid | Labdane Diterpene Acid | A stable metabolite of isocupressic acid used as a diagnostic marker for pine needle-induced abortions. usda.govusda.gov |
The production of defensive compounds like diterpene resin acids in conifers can be an adaptive trait, with production levels potentially changing in response to environmental pressures. While the oleoresin that contains these acids can be produced constitutively, its production can also be induced or increased upon herbivore or pathogen attack. researchgate.netnih.gov This inducible defense allows the plant to conserve resources when threats are absent and mount a more robust defense when attacked.
Direct research into how specific abiotic environmental stressors like drought or nutrient deficiency affect the concentration of isocupressic acid is limited. However, one study that monitored isocupressic acid content in Ponderosa pine needles over a year across six different locations found that concentrations can vary between locations and months. arizona.edu While the study did not establish a direct cause, these variations suggest that environmental factors could play a role in the regulation of isocupressic acid production. arizona.edu Furthermore, the ecological impact of this defense is heightened under certain environmental conditions; for example, cattle are more likely to consume pine needles when snow cover is heavy and other forage is less available. sdstate.edu
Interspecies Interactions and Allelopathy
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Diterpene resin acids, the class of compounds to which isocupressic acid belongs, are known to mediate these plant-plant interactions. researchgate.net
Recent research has specifically identified isocupressic acid as a key phytotoxin with allelopathic properties. A 2025 study investigating the phytotoxicity of Pinus pinea (Stone Pine) needle extracts found that isocupressic acid was the most potent compound in inhibiting the growth of the dicotyledonous weeds Portulaca oleracea (Common Purslane) and Plantago lanceolata (Ribwort Plantain). The study noted significant inhibition of root growth in these species, highlighting the potential for isocupressic acid to act as a natural herbicide. This allelopathic capability provides a competitive advantage to the conifers by suppressing the growth of nearby vegetation that might compete for resources like water, sunlight, and nutrients.
Chemical Compounds Mentioned
Analytical Methodologies for Isocupressic Acid Research
Extraction and Purification Techniques from Biological Matrices
The initial and most critical stage in studying isocupressic acid involves its isolation from the biological matrix in which it is found, such as the leaves, bark, or needles of specific coniferous trees. The goal is to separate the target compound from a multitude of other plant constituents, including other terpenoids, lipids, pigments, and polar compounds.
Solvent extraction is a fundamental technique used to isolate compounds from solid or liquid samples based on their solubility in a particular solvent. For a relatively non-polar compound like isocupressic acid, organic solvents are primarily used.
Soxhlet Extraction: This is a classic and robust method for the continuous solid-liquid extraction of nonvolatile and semi-volatile organic compounds from solid matrices. epa.govca.gov The process ensures thorough extraction by repeatedly washing the solid material with fresh, condensed solvent, making it highly efficient. epa.govresearchgate.net The solid plant material is placed in a thimble, and a solvent such as hexane (B92381) or methylene (B1212753) chloride is heated in a flask below. epa.gov The solvent vapor travels to a condenser, liquefies, and drips into the thimble, immersing the sample. Once the solvent reaches a specific level, it siphons back into the flask, carrying the dissolved analytes with it. This cycle repeats, concentrating the extracted compounds in the flask. epa.gov While effective, the prolonged heating can be a disadvantage for thermally sensitive compounds. researchgate.net
Choice of Solvents:
Hexane: A non-polar solvent, highly effective for extracting lipids and non-polar terpenoids like isocupressic acid. Its low boiling point facilitates easy removal post-extraction.
Methylene Chloride: A solvent of intermediate polarity, capable of extracting a broader range of compounds than hexane. ca.gov It is often used to ensure comprehensive extraction of targeted analytes. epa.gov
Demineralized Water: As a highly polar solvent, water is generally not used for the primary extraction of non-polar diterpene acids. However, it can be employed in preliminary washing steps to remove water-soluble compounds (e.g., sugars, some phenolics) from the plant material, thereby cleaning the matrix before extraction with organic solvents.
Table 1: Comparison of Solvents for Isocupressic Acid Extraction
| Solvent | Polarity | Boiling Point (°C) | Primary Use in Context |
|---|---|---|---|
| Hexane | Non-polar | 69 | Primary extraction of non-polar diterpenoids. |
| Methylene Chloride | Intermediate | 39.6 | Broad-spectrum extraction of semi-volatile organics. |
| Demineralized Water | Highly Polar | 100 | Pre-washing of plant material to remove polar interferences. |
Following crude extraction, the resulting mixture contains numerous compounds. Chromatographic techniques are essential for purifying isocupressic acid from this complex extract.
Silica (B1680970) Gel Chromatography: This is a form of normal-phase adsorption chromatography widely used in natural product chemistry. nih.gov The stationary phase, silica gel, is polar. A non-polar mobile phase (eluent), often a mixture of solvents like hexane and ethyl acetate, is passed through the column. Non-polar compounds like isocupressic acid have a lower affinity for the stationary phase and thus elute faster, while more polar impurities are retained longer. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted and collected in fractions. nih.gov
Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile stationary phase used for size-exclusion and partition chromatography. researchgate.net It consists of hydroxypropylated dextran (B179266) beads, giving it both hydrophilic and lipophilic characteristics. researchgate.net This dual nature allows for unique chromatographic selectivity. researchgate.net
In Size-Exclusion Mode: When used with solvents in which it swells, it separates molecules based on their size. Larger molecules are excluded from the pores of the beads and elute first, while smaller molecules penetrate the pores and elute later.
In Partition Mode: Due to its dual character, it can also separate compounds based on their polarity. It is particularly effective for purifying natural products such as terpenoids, steroids, and lipids. researchgate.net Using a solvent like methanol, Sephadex LH-20 is highly effective at separating diterpenoids from pigments and smaller phenolic compounds.
Table 2: Chromatographic Purification Media
| Technique/Medium | Principle of Separation | Application for Isocupressic Acid Purification |
|---|---|---|
| Silica Gel Chromatography | Adsorption (Polarity) | Separates isocupressic acid from more polar and less polar impurities. |
| Sephadex LH-20 | Size Exclusion & Partition | Effective for fine purification, separating closely related terpenoids and removing pigments. researchgate.net |
Identification and Characterization Techniques
Once a purified sample of isocupressic acid is obtained, spectroscopic methods are employed to confirm its identity and elucidate its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise molecular structure of an organic compound. frontiersin.org It provides detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR): Identifies the different types of protons in the molecule, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.net
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound with high accuracy. frontiersin.org The molecule is ionized, and the resulting molecular ion gives the molecular weight. Furthermore, the molecule often fragments in a predictable manner, creating a unique fragmentation pattern or "fingerprint" that can help confirm the structure. The combination of NMR and MS data provides unambiguous identification of isocupressic acid. nih.gov
Table 3: Spectroscopic Data for Structural Elucidation
| Technique | Information Obtained | Relevance to Isocupressic Acid |
|---|---|---|
| NMR (¹H, ¹³C, 2D) | Complete molecular structure, connectivity of atoms, stereochemistry. frontiersin.orgresearchgate.net | Unambiguously defines the diterpenoid skeleton and functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the elemental composition and provides structural clues. |
Quantitative Analysis Methods
After identification, it is often necessary to determine the concentration of isocupressic acid in a given sample, for example, to assess the yield from an extraction or to compare the content across different plant sources.
GC-MS is a premier analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. mdpi.com The gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase within a capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. nih.gov
For a non-volatile compound like isocupressic acid, a derivatization step is typically required before GC-MS analysis. The carboxylic acid functional group is converted into a more volatile ester (e.g., a methyl ester) or a silyl (B83357) ester. This process increases the thermal stability and volatility of the analyte, allowing it to pass through the GC column.
The mass spectrometer can be operated in two modes:
Full Scan Mode: The MS scans a wide range of m/z values, providing a mass spectrum for each eluting compound, which is useful for identification.
Selected Ion Monitoring (SIM) Mode: The MS is set to detect only a few specific ions characteristic of the target analyte. This mode significantly increases sensitivity and is the preferred method for accurate quantification at low concentrations.
By comparing the peak area of the derivatized isocupressic acid to that of a known concentration of an internal standard, a precise quantification of the compound in the original sample can be achieved. mdpi.com
Table of Compounds
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Class/Type |
|---|---|
| Isocupressic acid | Diterpenoid |
| Hexane | Non-polar Organic Solvent |
| Methylene Chloride | Chlorinated Organic Solvent |
| Ethyl acetate | Organic Solvent (Ester) |
| Methanol | Polar Organic Solvent (Alcohol) |
| Silica Gel | Chromatographic Stationary Phase |
| Sephadex LH-20 | Chromatographic Stationary Phase |
Enzyme-Linked Immunosorbent Assays (ELISA)
The need for rapid, sensitive, and high-throughput analytical techniques for isocupressic acid has led to the development of immunochemical methods. Enzyme-Linked Immunosorbent Assays (ELISAs) have emerged as a valuable tool for detecting isocupressic acid and its metabolites, addressing the limitations of traditional analytical methods which may require extensive sample preparation.
Research Findings: In response to the economic impact of pine-needle-induced abortions in cattle, researchers developed four competitive inhibition enzyme-linked immunosorbent assays (CI-ELISAs). These assays utilize polyclonal antibodies raised against isocupressic acid and its primary metabolites. Isocupressic acid is known to be rapidly metabolized in cattle to compounds including agathic acid, dihydroagathic acid, and tetrahydroagathic acid.
Of the four assays developed, one was highly specific for the parent compound, isocupressic acid, while the other three were designed to exhibit cross-reactivity with its key metabolites. This dual approach allows for both the specific detection of isocupressic acid and the broader screening for the compound and its metabolic products in biological samples. The assay specific to isocupressic acid demonstrated a high degree of sensitivity, with a limit of detection of 44.1 pg. The cross-reactive assays also showed comparably low limits of detection.
The development of these ELISAs provides significant advantages, including minimal sample preparation and the capacity to analyze numerous samples simultaneously. These assays have been successfully applied to study the absorption and elimination profiles of isocupressic acid metabolites in both serum and urine from cattle, demonstrating their practical utility in toxicokinetic studies and for the potential diagnosis of animal poisoning.
| Assay Type | Target Analytes | Key Feature | Limit of Detection (LOD) | Application |
|---|---|---|---|---|
| Specific CI-ELISA | Isocupressic acid | High specificity for the parent compound | 44.1 pg | Specific quantification of isocupressic acid |
| Cross-Reactive CI-ELISA (x3) | Isocupressic acid, Agathic acid, Dihydroagathic acid, Tetrahydroagathic acid | Broad detection of parent compound and major metabolites | Comparably low to the specific assay | Screening, toxicokinetic and metabolism studies |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in complex mixtures. For phytochemical analysis, reversed-phase HPLC (RP-HPLC) is the most widely used mode, separating molecules based on their hydrophobicity. While gas chromatography/mass spectrometry (GC/MS) has been frequently cited for the detailed analysis of isocupressic acid in plant material, HPLC principles are fundamental to the analysis of diterpene acids. researchgate.net
Research Findings: Direct, detailed HPLC methods for the routine quantification of isocupressic acid are not as extensively documented in available literature as GC-based methods. However, HPLC is a standard technique for the analysis of diterpenes and resin acids from natural sources like pine oleoresin. usda.govresearchgate.net The analysis of these compounds typically involves extraction from the plant matrix using organic solvents.
A general approach for the analysis of diterpene acids like isocupressic acid using RP-HPLC would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidified aqueous solution (e.g., using formic or acetic acid). ionsource.com The acid in the mobile phase helps to ensure that the carboxylic acid functional groups of the analytes are protonated, leading to better peak shape and retention. Detection is commonly achieved using an ultraviolet (UV) detector, as the chemical structure of these compounds allows for UV absorbance. nih.gov
The development of a validated HPLC method would require optimization of parameters such as mobile phase composition, gradient elution program, column temperature, and detector wavelength to achieve adequate separation and sensitivity for isocupressic acid and its related compounds. oatext.com
| Parameter | Description | Common Example |
|---|---|---|
| Chromatography Mode | Separation based on polarity | Reversed-Phase (RP) |
| Stationary Phase | The solid support within the column that interacts with the analytes | C18 (Octadecylsilane) |
| Mobile Phase | The solvent that moves the analytes through the column | Gradient mixture of acidified water and an organic solvent (e.g., Acetonitrile) |
| Detector | Device used to detect compounds after separation | Diode Array Detector (DAD) or UV Detector |
| Sample Preparation | Extraction of analytes from the matrix prior to analysis | Solvent extraction from plant material (e.g., needles) usda.gov |
Future Directions and Research Perspectives
Elucidation of Complete Molecular Mechanisms for Biological Activities
While the abortifacient effect of isocupressic acid is well-documented, the precise molecular pathways through which it exerts its effects are still under investigation. nih.govarizona.edu Future research is directed at fully understanding these mechanisms.
One of the primary hypotheses for its abortifacient action is the disruption of uterine and placental function. nih.gov Studies suggest that isocupressic acid leads to a significant decrease in uterine blood flow, which likely initiates fetal stress and triggers premature parturition. colostate.eduarizona.edu However, the compound does not appear to act as a direct vasoconstrictor. arizona.edu A key area of future research is to identify the specific molecular targets and signaling cascades that mediate this vascular disruption. It is possible that one of its metabolites, rather than isocupressic acid itself, is the active compound responsible for the reduced blood flow. arizona.edu
Another significant area of investigation is the compound's effect on steroidogenesis, the process of hormone synthesis. nih.gov Progesterone (B1679170) is essential for maintaining pregnancy, and studies have shown that isocupressic acid can inhibit its production in bovine luteal cells. nih.govresearchgate.nettargetmol.comnih.gov Research indicates that isocupressic acid attenuates the cAMP-PKA signaling pathway, which in turn inhibits the transcription and translation of key steroidogenic genes like P450scc and StAR. nih.govnih.gov This disruption of progesterone synthesis presents a clear mechanism for its abortifacient properties, and further research will likely focus on the specific interactions between isocupressic acid or its metabolites and the components of this signaling pathway.
The table below summarizes the key molecular targets and proposed mechanisms of action for isocupressic acid's biological activities.
| Biological Activity | Proposed Molecular Mechanism | Key Molecular Targets |
| Abortifacient | Reduction in uterine blood flow leading to fetal stress. | Uterine vasculature (indirectly) |
| Inhibition of progesterone synthesis. nih.govnih.govnih.gov | StAR, P450scc, 3β-HSD (gene expression) nih.govnih.gov | |
| Attenuation of cAMP-PKA signaling pathway. nih.govnih.gov | Components of the cAMP-PKA pathway | |
| Phytotoxic | Inhibition of plant growth and germination. | Cellular processes in target weed species nih.gov |
Future studies will likely employ advanced molecular techniques, such as transcriptomics and proteomics, to create a comprehensive map of the cellular changes induced by isocupressic acid. This will provide a more complete picture of its mechanism of action and may reveal additional biological activities.
Discovery of Novel Derivatives and Bioactive Analogs
The unique chemical structure of isocupressic acid makes it a promising scaffold for the development of novel bioactive compounds. Researchers are exploring the synthesis of derivatives and analogs to investigate their potential therapeutic applications and to better understand structure-activity relationships. arizona.edu
By modifying the functional groups on the isocupressic acid molecule, scientists can potentially alter its bioactivity, creating compounds with enhanced or entirely new properties. For example, derivatives could be designed to target specific enzymes or receptors with greater affinity and selectivity. This could lead to the development of new therapeutic agents for a variety of conditions.
The study of structure-activity relationships is crucial in this endeavor. By systematically altering the structure of isocupressic acid and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its effects. This knowledge can then be used to design more potent and specific compounds. For instance, research has already identified that certain derivatives and metabolites of isocupressic acid are also abortifacient. arizona.edu
Potential areas for the application of novel isocupressic acid derivatives include:
Anti-inflammatory agents: The anti-inflammatory properties of related diterpenes suggest that isocupressic acid derivatives could be developed as treatments for inflammatory conditions.
Antimicrobial agents: Many natural products possess antimicrobial activity, and isocupressic acid analogs could be screened for their ability to inhibit the growth of pathogenic bacteria and fungi.
Herbicides: Recent research has highlighted the phytotoxic effects of isocupressic acid, suggesting its potential as a natural herbicide for weed management. nih.gov
The development of synthetic routes to produce these derivatives is a key aspect of this research area. nih.gov Efficient and scalable synthetic methods will be necessary to produce sufficient quantities of these compounds for biological testing and potential future development.
Advanced Analytical Tool Development
The accurate and sensitive detection of isocupressic acid and its metabolites is essential for a variety of research and diagnostic applications. nih.gov The development of advanced analytical tools is a key area of ongoing research, with a focus on improving the speed, specificity, and sensitivity of detection methods.
Isocupressic acid is rapidly metabolized in the body, making it challenging to detect the parent compound in biological samples. usda.govusda.gov Its primary metabolites include agathic acid, dihydroagathic acid, and tetrahydroagathic acid. nih.govusda.gov Therefore, analytical methods must be capable of detecting both isocupressic acid and its metabolites to accurately assess exposure.
Current analytical techniques for the detection of isocupressic acid include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of isocupressic acid and its metabolites in complex matrices such as animal feed and biological fluids. korseaj.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been used for the analysis of isocupressic acid, particularly for identifying its presence in plant materials. nih.gov
Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs have been developed for the rapid and sensitive screening of isocupressic acid and its metabolites. nih.govusda.gov These assays are particularly useful for diagnostic purposes and for screening large numbers of samples. usda.gov
The table below provides an overview of the current analytical methods for isocupressic acid detection.
| Analytical Technique | Sample Type | Key Advantages |
| LC-MS/MS | Animal feed, biological fluids korseaj.orgmdpi.com | High sensitivity and specificity, ability to quantify multiple analytes |
| GC-MS | Plant materials nih.gov | Good for identification and structural elucidation |
| ELISA | Serum, urine nih.govusda.gov | Rapid, sensitive, suitable for high-throughput screening |
Future research in this area will likely focus on the development of even more sensitive and rapid detection methods. This could include the development of novel immunoassays with improved specificity and lower detection limits, as well as the application of advanced mass spectrometry techniques for more comprehensive metabolite profiling. The development of portable and field-based analytical tools would also be a significant advancement, allowing for on-site testing and rapid diagnosis of isocupressic acid exposure.
Ecological Impact Assessment and Mitigation Strategies (Non-Toxicological)
Isocupressic acid is a naturally occurring compound in several coniferous species, including Ponderosa pine, lodgepole pine, and juniper. wikipedia.orgcolostate.eduusda.gov Understanding its ecological role and developing strategies to mitigate its negative impacts on livestock are important areas of research.
The primary concern regarding the ecological impact of isocupressic acid is its abortifacient effect on cattle. usda.gov Economic losses due to pine needle-induced abortion can be significant for ranchers in areas where susceptible cattle graze. researchgate.net Research into mitigation strategies is focused on several non-toxicological approaches:
Forage Management: Providing alternative feed sources and ensuring that cattle have access to adequate nutrition can reduce the likelihood of them consuming pine needles, especially during winter months when other forage is scarce. arizona.edu
Grazing Management: Restricting cattle access to areas with high concentrations of Ponderosa pine, particularly during the last trimester of pregnancy, is an effective way to prevent exposure. arizona.edu
Genetic Selection: There may be genetic variations in cattle that make some individuals more or less susceptible to the effects of isocupressic acid. Identifying these genetic markers could allow for the selection of more resistant animals.
Habitat Modification: In some cases, it may be feasible to remove or thin Ponderosa pine from grazing areas to reduce the risk of exposure.
Further research is needed to develop and refine these mitigation strategies. This includes studies to better understand the factors that influence pine needle consumption by cattle, as well as research into the long-term ecological consequences of habitat modification.
Biotechnological Approaches for Production or Modification
Biotechnology offers promising avenues for the production and modification of isocupressic acid and its derivatives. By harnessing the power of microorganisms and enzymes, it may be possible to develop sustainable and cost-effective methods for producing these compounds for research and potential commercial applications.
The biosynthetic pathway of isocupressic acid, like other diterpenes, involves a series of enzymatic reactions that convert simple precursor molecules into the final complex structure. mdpi.com While the complete pathway for isocupressic acid has not yet been fully elucidated, it is likely to involve enzymes such as terpene synthases and cytochrome P450 monooxygenases. nih.gov
Key areas of research in this field include:
Pathway Elucidation: Identifying and characterizing all the genes and enzymes involved in the biosynthesis of isocupressic acid is a critical first step. This can be achieved through a combination of genomic, transcriptomic, and metabolomic approaches.
Metabolic Engineering: Once the biosynthetic pathway is known, it can be transferred into a microbial host, such as yeast or bacteria, to create a "cell factory" for the production of isocupressic acid. This involves optimizing the expression of the biosynthetic genes and engineering the host's metabolism to maximize product yield.
Enzymatic Modification: The enzymes involved in the biosynthesis of isocupressic acid can also be used as biocatalysts to modify the structure of the molecule and create novel derivatives. This approach, known as biocatalysis, can be a more environmentally friendly alternative to traditional chemical synthesis.
The development of biotechnological production methods for isocupressic acid and its analogs could have several advantages over traditional extraction from plant sources. These include:
Sustainability: Microbial fermentation is a more sustainable production method than harvesting large quantities of plant material.
Scalability: Fermentation processes can be easily scaled up to produce large quantities of the desired compound.
Consistency: Biotechnological production can provide a more consistent and reliable supply of the compound, free from the variations that can occur in natural plant populations.
Future research in this area will focus on identifying the key enzymes in the isocupressic acid biosynthetic pathway and using them to develop efficient and sustainable production platforms. This could open the door to a wide range of applications for isocupressic acid and its derivatives in medicine, agriculture, and other industries.
Q & A
Q. What are the standard analytical techniques for identifying and quantifying isocupressic acid in plant extracts?
Isocupressic acid is typically identified using chromatographic methods (e.g., HPLC, GC-MS) coupled with spectroscopic techniques (e.g., NMR, IR). For quantification, calibration curves are established using purified standards, with detection limits validated via triplicate measurements. Key physical properties, such as its melting point (109–110°C) and molecular weight (320.47 g/mol), aid in structural confirmation . A recommended protocol includes:
- Sample preparation : Liquid-liquid extraction with ethyl acetate.
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210 nm.
- Validation : Spike-and-recovery experiments to assess matrix effects in plant tissues.
Q. What mechanisms underlie isocupressic acid’s acute toxicity in mammalian systems?
Evidence from safety data sheets indicates acute oral toxicity (H302) and respiratory irritation (H335), likely due to its labdane diterpenoid structure interacting with cellular membranes or metabolic enzymes . Methodological approaches to study toxicity include:
- In vitro assays : Cell viability tests (e.g., MTT assay) on hepatocyte or lung epithelial cell lines.
- In vivo models : Rodent studies with dose-response profiling (e.g., LD50 determination).
- Mechanistic studies : Transcriptomic analysis to identify dysregulated pathways (e.g., oxidative stress markers).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for isocupressic acid across studies?
Discrepancies may arise from variations in purity, solvent carriers, or model systems. A systematic approach includes:
- Meta-analysis : Compare studies using PRISMA guidelines, focusing on variables like dose, exposure time, and cell type (e.g., wild-type vs. transgenic models ).
- Controlled replication : Repeat experiments under standardized conditions (e.g., ISO 10993 for biocompatibility testing).
- Data normalization : Express toxicity relative to positive controls (e.g., cisplatin for cytotoxicity).
Q. What experimental design considerations are critical for assessing isocupressic acid’s neurotoxic potential in Alzheimer’s disease models?
The study in used transgenic (Tg) cell lines exposed to 4–16 µM isocupressic acid to measure Aβ-aggregation and NF-κB expression. Key design elements include:
- Model selection : Use amyloidogenic cell lines (e.g., APP/PS1 mutants) or primary neuronal cultures.
- Endpoint assays : Western blotting for tau phosphorylation (e.g., P-GSK3β) and ELISA for Aβ40/42 levels.
- Controls : Include untreated Tg/WT cells and a reference inhibitor (e.g., curcumin).
- Data interpretation : Address confounding factors like solvent effects (DMSO ≤0.1% v/v) .
Q. How can computational modeling improve the understanding of isocupressic acid’s structure-activity relationships (SAR)?
Advanced SAR studies involve:
- Molecular docking : Predict binding affinities to targets like COX-2 or NF-κB using software (e.g., AutoDock Vina).
- QSAR models : Correlate substituent effects (e.g., hydroxylation at C-15) with bioactivity data from public databases (ChEMBL, PubChem).
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP = 4.68 ± 0.60 ).
Methodological Challenges
Q. What strategies ensure reproducibility in synthesizing isocupressic acid derivatives for structure-function studies?
Reproducibility requires:
- Detailed protocols : Document reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., column chromatography).
- Analytical validation : Confirm purity via HPLC (>95%) and structural fidelity via H/C NMR .
- Data sharing : Deposit synthetic procedures in repositories like SynArchive or Figshare.
Q. How should researchers design dose-response experiments to account for isocupressic acid’s biphasic effects (e.g., hormesis)?
Biphasic responses necessitate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
